[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone
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Overview
Description
Synthesis Analysis
While the synthesis of the specific compound is not detailed in the provided papers, similar compounds have been synthesized and studied. For example, paper describes the synthesis of a bioisostere of an aldose reductase inhibitor, which includes a pyrrol moiety attached to a phenylmethanone. This suggests that the synthesis of our compound of interest might involve the formation of a pyridinyl-indole framework followed by the attachment of a methoxymethylphenyl group to the methanone moiety.
Molecular Structure Analysis
The molecular structure of the compound likely features a complex arrangement due to the presence of multiple aromatic systems and a heterocyclic indole ring. The indole and pyridine components are known to interact with biological targets through pi-stacking and hydrogen bonding, which could be relevant for the compound's biological activity. Theoretical studies, similar to those mentioned in paper , could provide insight into the electronic structure and potential reactive sites of the molecule.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of aromatic rings would likely result in a relatively high melting point and low solubility in water, while solubility in organic solvents could be higher. The compound's stability, melting point, solubility, and other physicochemical properties would need to be empirically determined through experiments similar to those described in the provided papers.
Scientific Research Applications
1. Neuroprotective and Cognitive Enhancement Effects
The study by Zhang Hong-ying (2012) explored acetic ether derivatives and their potential to improve cognitive dysfunction related to learning and memory in mice. The results showed significant improvement, indicating the potential of such compounds in neuroprotective and cognitive enhancement research.
2. Endocrine Disruption and Reproductive Toxicity
Several studies have explored the impact of phenolic compounds like benzophenone-3 (BP-3) on reproduction and endocrine systems. For instance, Ghazipura et al. (2017) conducted a systematic review, revealing that high levels of BP-3 could lead to changes in birth weight and gestational age in humans and affect reproductive parameters in animal models. Such findings highlight the relevance of studying similar compounds for their potential endocrine-disrupting properties.
3. Environmental Exposure and Human Health
The research by Gao et al. (2015) focused on the presence of benzophenone-type UV filters in the urine of Chinese young adults, emphasizing widespread exposure to these compounds. This study underlines the importance of understanding the environmental exposure and potential health effects of such compounds.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-15-16-6-8-18(9-7-16)22(25)24-12-10-17(11-13-24)20-14-23-21-5-3-2-4-19(20)21/h2-10,14,23H,11-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHUEGWQIHSQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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